3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that contains a pyrazole ring substituted with a nitro group, an isopropyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the nitro, isopropyl, and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The isopropyl group can be added through alkylation reactions using isopropyl halides. The carboxylic acid group can be introduced through carboxylation reactions or by using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, alkylation, and carboxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of the nitro group: 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction of the carboxylic acid group: 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution of the nitro group: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its potential bioactivity against pests and weeds.
Material Sciences: It is used in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
3-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, which may reduce its potential for redox reactions.
3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group, which may alter its biological activity and reactivity.
The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a balance of reactivity and potential biological activity that can be exploited in various applications.
Properties
IUPAC Name |
3-nitro-1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4(2)9-3-5(7(11)12)6(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDHZKRIYDVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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